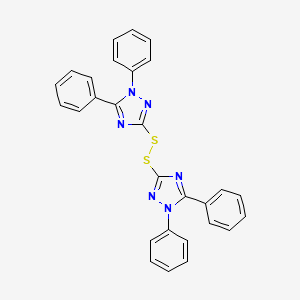
3,3'-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) typically involves the formation of the triazole ring followed by the introduction of the disulfide linkage. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition, to form the triazole ring. The disulfide linkage can be introduced through the oxidation of thiol groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cycloaddition reactions using continuous flow reactors to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency of the cycloaddition reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide linkage can be reduced to form thiols.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted triazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) involves its interaction with various molecular targets. The disulfide linkage can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions. The triazole rings can also interact with nucleic acids or other biomolecules, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Disulfanediylbis(1-propanamine) Dihydrochloride
- 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)
Comparison
Compared to similar compounds, 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is unique due to the presence of the diphenyl groups attached to the triazole rings. This structural feature can enhance its stability and increase its potential interactions with biological targets. Additionally, the disulfide linkage provides a unique reactive site that can be exploited in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
61199-39-1 |
|---|---|
Molekularformel |
C28H20N6S2 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
3-[(1,5-diphenyl-1,2,4-triazol-3-yl)disulfanyl]-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C28H20N6S2/c1-5-13-21(14-6-1)25-29-27(31-33(25)23-17-9-3-10-18-23)35-36-28-30-26(22-15-7-2-8-16-22)34(32-28)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
REVFKJQSVMRWRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)SSC4=NN(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
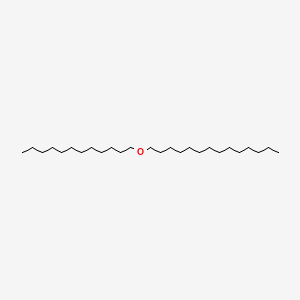

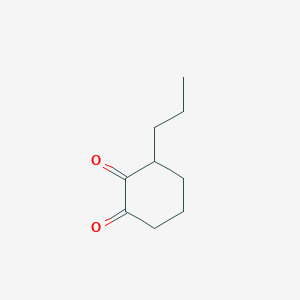
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
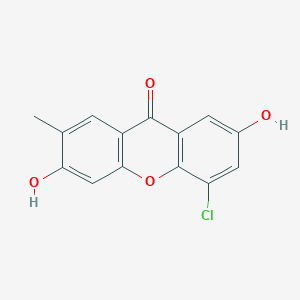

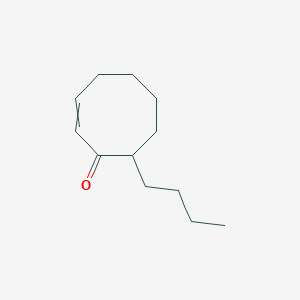
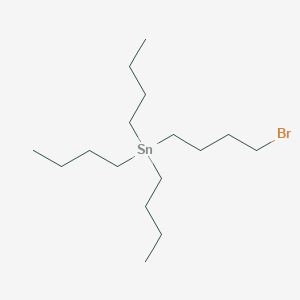
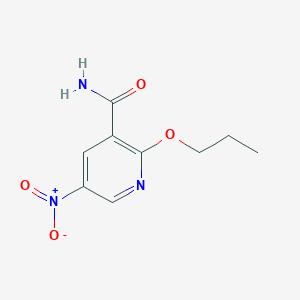
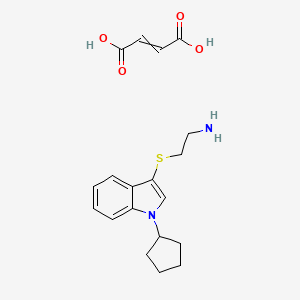
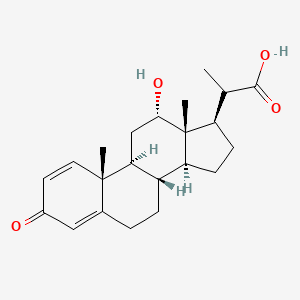
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
